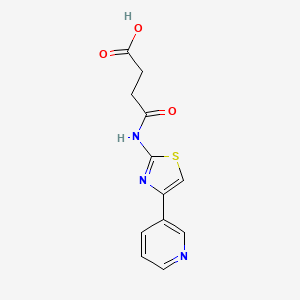

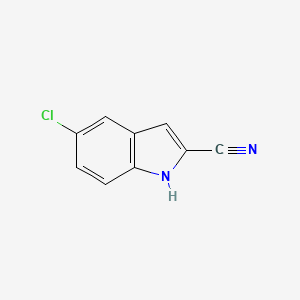

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

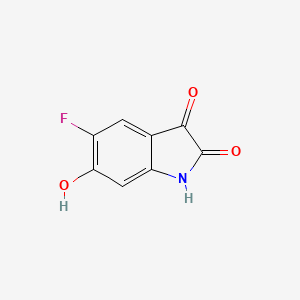

“4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid” is a compound with the CAS Number: 4192-31-8 . It is a powder form substance with a molecular weight of 179.18 .

Synthesis Analysis

The synthesis of thiazole derivatives, which is a part of the compound , involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical and Chemical Properties Analysis

The compound is a powder form substance with a molecular weight of 179.18 . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Synthesis, Crystal & Molecular Structure Studies : The synthesis and molecular structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, specifically its crystal structure and molecular interactions, have been a subject of research. Studies detailed the molecule's structure through single crystal X-ray diffraction, highlighting its strong structure-directing hydrogen bonds and resulting in a three-dimensional supramolecular structure due to various intermolecular interactions (S. Naveen et al., 2016).

Supramolecular Synthons in Crystals

Investigation of Supramolecular Synthons : Research has explored the crystallization and supramolecular synthons of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, highlighting its unique crystalline features and hydrogen bonding patterns that contribute to the formation of one-dimensional helical columns. This study emphasizes the importance of hydrogen bonding and weak interactions in the crystal structure formation (M. PrakashShet et al., 2018).

Photosensitive Synthetic Ion Channels

Optical Gating of Synthetic Ion Channels : The application of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for optical gating in nanofluidic devices based on synthetic ion channels has been demonstrated. This research showcases how photolabile hydrophobic molecules can be used to control the transport of ionic species in response to UV-light, paving the way for advancements in controlled release, sensing, and information processing technologies (Mubarak Ali et al., 2012).

Combinatorial Chemistry for Heterocyclic Compounds

Library of Fused Pyridine-4-Carboxylic Acids : A combinatorial chemistry approach was utilized to generate a library of fused pyridine-4-carboxylic acids through the reaction of acyl pyruvates with amino heterocycles. This research demonstrates the versatility of 4-oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid derivatives for further chemical transformations, highlighting their potential in developing novel compounds with diverse functionalities (D. Volochnyuk et al., 2010).

Antimicrobial Activities of Triazoles

Synthesis and Antimicrobial Activity Evaluation : The synthesis and evaluation of antimicrobial activities of 1,2,4-triazoles derived from isonicotinic acid hydrazide, showcasing the potential of this compound and its derivatives in medicinal chemistry for developing new antimicrobial agents (Hacer Bayrak et al., 2009).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the function of certain enzymes, thereby exerting their therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of inflammation, pain, microbial growth, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular level, often resulting in therapeutic benefits .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .

Safety and Hazards

Direcciones Futuras

While specific future directions for “4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid” are not mentioned in the search results, there is a great interest in the synthesis of compounds containing the thiazole moiety due to their utility in various fields . Thiazoles and their derivatives have been found to have a broad range of biological activities, making them a promising area for future research .

Propiedades

IUPAC Name |

4-oxo-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-10(3-4-11(17)18)15-12-14-9(7-19-12)8-2-1-5-13-6-8/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDBQLIHGWRNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Phenoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2872047.png)

![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)

![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)